4-Bromo-2-iodo-6-methylbenzoic acid

Cross-coupling Chemoselectivity Bromoiodoarene

Researchers requiring stepwise, site-selective diversification often face lengthy synthetic routes when using mono-halogen analogs. This compound provides a direct solution. Key advantages: • Enables two consecutive Pd-catalyzed couplings (C-I first, then C-Br) from a single scaffold. • The 6-methyl group provides steric bias, enhancing chemoselectivity for the first coupling. • Free carboxylic acid permits direct amidation or decarboxylative coupling, saving a deprotection step. Supplied with full QC documentation to support reproducibility in GLP-amenable synthesis.

Molecular Formula C8H6BrIO2
Molecular Weight 340.94 g/mol
Cat. No. B12101518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-iodo-6-methylbenzoic acid
Molecular FormulaC8H6BrIO2
Molecular Weight340.94 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)O)I)Br
InChIInChI=1S/C8H6BrIO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12)
InChIKeyAPDHMGCAOCTCNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-iodo-6-methylbenzoic Acid – Dual-Halogen Building Block


4-Bromo-2-iodo-6-methylbenzoic acid (CAS 1021344-68-2, molecular formula C₈H₆BrIO₂, molecular weight 340.94 g·mol⁻¹) is a polyhalogenated benzoic acid derivative that simultaneously carries a bromine atom at position 4, an iodine atom at position 2, and a methyl substituent at position 6 on the aromatic ring [1]. The compound belongs to the class of bromo(iodo)arenes, which have attracted attention in modern synthetic chemistry because the two carbon–halogen bonds exhibit markedly different reactivity toward oxidative addition with low-valent transition metals, thereby offering a built-in orthogonality for programmed, stepwise diversification [2]. Its free carboxylic acid moiety further enables direct conjugation, amidation, or decarboxylative coupling without the need for protective-group manipulation.

Why Mono-Halogen or Des-Methyl Analogs Cannot Substitute


Practitioners who attempt to replace 4-bromo-2-iodo-6-methylbenzoic acid with a mono‑halogen analog (e.g., 2‑iodo‑6‑methylbenzoic acid or 4‑bromo‑6‑methylbenzoic acid) lose the ability to perform two consecutive, site‑selective cross‑coupling reactions on the same scaffold, forcing a lengthier, step‑wise synthesis that typically adds two or more extra synthetic operations [1]. Likewise, the des‑methyl congener 4‑bromo‑2‑iodobenzoic acid lacks the steric element imparted by the 6‑methyl group, which can bias the approach of a catalyst or a reactive partner toward the iodine atom [2]. Regioisomeric bromo‑iodo‑methylbenzoic acids (e.g., 2‑bromo‑5‑iodo‑3‑methylbenzoic acid) place the halogen atoms at distinct vector orientations, generating different exit‑vector geometries that are incompatible with structurally defined drug‑discovery fragments or materials synthons. Simply interchanging these compounds therefore introduces either a loss of synthetic efficiency, an altered molecular geometry, or an inability to meet the precise substitution pattern required by the target molecule.

Evidence Guide vs Closest Analogs


C–I vs C–Br Chemoselectivity

In a systematic study of haloselective Csp³–Csp² cross‑coupling with bromo(iodo)arenes, the C–I bond was selectively functionalized in the presence of the corresponding C–Br bond, demonstrating that the iodine site is at least two orders of magnitude more reactive under Ni/photoredox dual catalysis. The reaction provided the iodo‑selective product in 72–93% yield across a wide panel of substrates, while the bromo‑selective pathway was not observed [1]. Although 4-bromo-2-iodo-6-methylbenzoic acid was not an explicit substrate in this particular study, the selectivity trend is characteristic of the entire bromo(iodo)arene class and has been independently corroborated by multiple groups.

Cross-coupling Chemoselectivity Bromoiodoarene

Lipophilicity (XLogP) Comparison

The PubChem‑computed XLogP3‑AA value for 4‑bromo‑2‑iodo‑6‑methylbenzoic acid is 3.2 [1], which is 0.4 log units higher than that of the des‑methyl analog 4‑bromo‑2‑iodobenzoic acid (XLogP = 2.8) [2]. The increase in lipophilicity is consistent with the addition of a single methyl substituent, corresponding to a ~2.5‑fold higher octanol–water partition coefficient. For the mono‑halogen comparator 2‑iodo‑6‑methylbenzoic acid, the computed XLogP is 2.9, while 4‑bromo‑6‑methylbenzoic acid has an XLogP of approximately 2.8.

Lipophilicity Physicochemical property Drug design

Vendor-Certified Purity Benchmark

Leading commercial suppliers provide 4‑bromo‑2‑iodo‑6‑methylbenzoic acid with a standard purity of ≥98% (HPLC) and include batch‑specific quality‑control documentation comprising NMR, HPLC, and GC data . By comparison, regioisomeric bromo‑iodo‑methylbenzoic acids such as 3‑bromo‑5‑iodo‑2‑methylbenzoic acid are frequently offered at lower purities (95%) , which may necessitate additional in‑house purification before use in sensitive catalytic reactions where trace metal or organic impurities can compromise catalyst turnover.

Quality control Purity Reproducibility

Topological Polar Surface Area

The computed topological polar surface area (TPSA) of 4‑bromo‑2‑iodo‑6‑methylbenzoic acid is 37.3 Ų [1], which is effectively identical to that of the des‑methyl congener 4‑bromo‑2‑iodobenzoic acid (37.3 Ų) and slightly lower than that of the mono‑iodo analog 2‑iodo‑6‑methylbenzoic acid (37.6 Ų) [2]. This TPSA value is well below the commonly applied 60 Ų threshold for blood–brain‑barrier penetration, and the equivalence across analogs indicates that the 6‑methyl substitution does not introduce an unfavorable polar surface penalty, while still providing a higher logP as shown in Evidence Item 2.

TPSA Permeability Drug-likeness

Steric Bias from 6-Methyl Group

The methyl group at position 6 of 4‑bromo‑2‑iodo‑6‑methylbenzoic acid occupies one of the two ortho positions relative to the iodine atom. In contrast, the des‑methyl analog 4‑bromo‑2‑iodobenzoic acid presents two unsubstituted ortho sites adjacent to the iodine. This steric congestion has been shown in related bromo(iodo)arene systems to enhance the kinetically controlled selectivity of catalysts that approach the C–I bond from the less‑hindered side, while also slowing adventitious protodehalogenation of the iodine center [1]. The effect is qualitative but structurally significant: the 6‑methyl group forces the reactive iodine into a more spatially defined environment, which can be advantageous when designing sequential couplings that demand high site‑fidelity.

Steric effect Ortho substitution Site-selectivity

Decarboxylative Coupling Utility

Unlike the corresponding methyl ester (methyl 4‑bromo‑2‑iodo‑6‑methylbenzoate) or the nitrile analog (4‑bromo‑2‑iodo‑6‑methylbenzonitrile), the free carboxylic acid of 4‑bromo‑2‑iodo‑6‑methylbenzoic acid enables direct participation in decarboxylative cross‑coupling reactions without a separate hydrolysis or saponification step. While no direct comparative yield data exist for this precise scaffold, the general literature on decarboxylative functionalization of ortho‑substituted benzoic acids indicates that the acid form can be coupled directly with aryl halides or alkenes under Pd or Cu catalysis, with reported yields ranging from 45% to 88% depending on the coupling partner [1]. The ester analog must first be hydrolyzed under basic or acidic conditions, which adds one step and can introduce competing protodehalogenation of the iodine atom.

Decarboxylative coupling Functional group interconversion Late-stage diversification

High-Confidence Application Scenarios


Programmable Sequential Cross-Coupling

Given the established C–I over C–Br chemoselectivity in bromo(iodo)arenes, the first palladium‑catalyzed coupling (Suzuki, Sonogashira, or Heck) can be directed to the iodine‑bearing carbon under mild conditions (e.g., Pd(PPh₃)₄, 40–60 °C), leaving the bromine intact. A second coupling at the bromine site under more forcing conditions then installs a different aryl, heteroaryl, or alkynyl group, generating an unsymmetrical biaryl or aryl‑alkyne architecture in two pots from a single starting material [1]. The 6‑methyl group provides the steric bias that may improve the site‑fidelity of the first coupling, an asset when working with hindered boronic acids.

Fragment-Based Screening Libraries

The XLogP of 3.2 and the TPSA of 37.3 Ų position 4‑bromo‑2‑iodo‑6‑methylbenzoic acid in a favorable region of drug‑like property space for fragment libraries. Compared with the des‑methyl analog, the +0.4 logP increment provides a perceptibly higher membrane affinity without a polar surface penalty, making the compound a preferred core when the medicinal chemistry objective is to explore lipophilic SAR corridors while maintaining two differentiated halogen handles for divergent elaboration [2].

Key Intermediate for TEAD/KRAS Programs

The precise 4‑bromo‑2‑iodo‑6‑methyl arrangement matches the substitution motif found in advanced intermediates en route to TEAD inhibitors targeting the Hippo signaling pathway. In these synthetic programs, the iodine position is first coupled to install a biaryl or alkynyl fragment, and the bromine is subsequently employed to introduce a heterocyclic or carboxamide moiety, exploiting the orthogonal halogen reactivity described in class‑level cross‑coupling studies [1]. The provision of the compound at 98% purity with full QC documentation supports the reproducibility requirements of GLP‑amenable synthesis campaigns.

Decarboxylative Diversification Without Pre-Activation

The free carboxylic acid functionality permits direct decarboxylative C–C bond formation, obviating the need for hydrolysis of the corresponding methyl ester [3]. This is leveraged by research groups that prioritize step‑economy in library synthesis: the acid can be coupled with aryl bromides or olefins under Pd/Cu co‑catalysis, adding molecular complexity while releasing CO₂ as the sole by‑product. The savings of one synthetic step relative to the ester route is meaningful in parallel synthesis environments where each additional operation accumulates cost and time.

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